N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-adamantanecarboxamide
Overview
Description
N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-adamantanecarboxamide is a compound that combines the structural features of a pyrazole ring and an adamantane moiety The pyrazole ring is known for its versatility in organic synthesis and medicinal chemistry, while the adamantane structure is recognized for its rigidity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-adamantanecarboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized from 1-methyl-1H-pyrazol-5-amine through nitrosation, reduction, esterification, and amino group protection.
Attachment of the Adamantane Moiety: The adamantane carboxylic acid is then coupled with the pyrazole derivative using condensation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-adamantanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired functional group
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-adamantanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-adamantanecarboxamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The adamantane moiety provides stability and enhances the compound’s ability to penetrate biological membranes .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds are versatile reagents in organic synthesis and have similar structural features to N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-adamantanecarboxamide.
Pyrazole Derivatives: Other pyrazole derivatives also exhibit a wide range of biological activities and are used in medicinal chemistry.
Uniqueness
This compound is unique due to the combination of the pyrazole ring and adamantane moiety, which imparts both reactivity and stability. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]adamantane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-19-14(2-3-18-19)10-17-15(20)16-7-11-4-12(8-16)6-13(5-11)9-16/h2-3,11-13H,4-10H2,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAZSDLVGUIECH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNC(=O)C23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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